molecular formula C11H11N5 B2971347 1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine CAS No. 1179056-26-8

1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine

Cat. No. B2971347
CAS RN: 1179056-26-8
M. Wt: 213.244
InChI Key: NQDWFNFRWKNNEV-UHFFFAOYSA-N
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Description

“1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine” is a compound that contains an imidazo[1,2-a]pyridine core . This core is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of compounds with an imidazo[1,2-a]pyridine core has been achieved through various methods. One such method involves the condensation of 2-aminopyridines with α-bromoketones . Another method involves a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of an imidazo[1,2-a]pyridine core . This core is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse. For instance, the reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines . Another example is the copper (I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo[1,2-a]pyridines .

Scientific Research Applications

Novel Synthesis Methods

The scientific research surrounding 1-{imidazo[1,2-a]pyridin-2-ylmethyl}-1H-pyrazol-3-amine focuses on innovative synthesis techniques that facilitate the formation of complex bonds and functional groups. A transition-metal-free three-component reaction has been developed for constructing imidazo[1,2-a]pyridines, showcasing a facile approach for the formation of C-N, C-O, and C-S bonds from ynals, pyridin-2-amines, and alcohols or thiols (Cao et al., 2014). Similarly, a metal-free domino reaction provides a strategy for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, exhibiting excellent functional group tolerance and efficiency (Cui et al., 2018).

Advanced Synthesis Techniques

Researchers have explored various advanced techniques for synthesizing imidazo[1,2-a]pyridines. For example, a gold-catalyzed formal [3 + 2]-dipolar cycloaddition provides convergent and regioselective access to imidazo-fused heteroaromatics, accommodating significant structural variation and sensitive functional groups (Garzón & Davies, 2014). Aqueous syntheses of methylimidazo[1,2-a]pyridines without deliberate catalyst addition and Ag-catalyzed intramolecular aminooxygenation further demonstrate the versatility in accessing imidazo[1,2-a]pyridine derivatives (Mohan et al., 2013).

Applications in Medicinal Chemistry

The applications of this compound extend into medicinal chemistry, where researchers investigate the potential of imidazo[1,2-a]pyridines as therapeutic agents. Although not directly related to drug use and dosage, the synthesis and evaluation of these compounds for biological activity highlight their significance. For instance, the synthesis of 3-substituted imidazo[1,2-a]pyridines as potential antisecretory and cytoprotective antiulcer agents showcases the exploration of these compounds in addressing gastric ulcers (Starrett et al., 1989).

properties

IUPAC Name

1-(imidazo[1,2-a]pyridin-2-ylmethyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c12-10-4-6-16(14-10)8-9-7-15-5-2-1-3-11(15)13-9/h1-7H,8H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDWFNFRWKNNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CN3C=CC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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